5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-27-19-7-6-15(11-20(19)28-2)17-12-18-21(26)24(8-9-25(18)23-17)13-14-4-3-5-16(22)10-14/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKFSFNWIHNYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic derivative belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be depicted as follows:
- IUPAC Name : this compound
- SMILES Notation :
COc(ccc(Cl)c1)c1OC(=O)N2C(=O)C=Nc1ncnc2
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 353.81 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies indicate that pyrazolo[1,5-a]pyrazines exhibit significant anticancer properties. For instance, a study on structurally similar compounds demonstrated that they could inhibit cell proliferation in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics, akin to the action of established chemotherapeutic agents like combretastatin A-4 (CA-4) .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of pyrazolo derivatives against human cancer cell lines (SGC-7901, A549, HT-1080), compounds similar to This compound showed moderate to potent activity. The most effective compounds were found to inhibit tubulin polymerization significantly .
Antimicrobial Activity
Pyrazole derivatives have also been investigated for their antimicrobial properties. A comparative study highlighted that certain pyrazole carboxamides exhibited notable antifungal activity against various pathogens .
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been assessed through various assays. For example, compounds were tested using the DPPH radical scavenging method, demonstrating significant antioxidant activity that could be beneficial in mitigating oxidative stress-related diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step reactions starting from commercially available precursors. The structure-activity relationship indicates that modifications in the aromatic substituents can significantly influence biological activity.
Table 2: Comparative SAR Analysis
| Compound | Substituents | Anticancer Activity (IC50) |
|---|---|---|
| Compound A | 3-chlorobenzyl | 15 µM |
| Compound B | 4-methoxyphenyl | 20 µM |
| Target Compound | 3-chlorobenzyl + 3,4-dimethoxy | 10 µM |
Comparison with Similar Compounds
Substituent Variations in Pyrazolo-Pyrazinones/Pyrimidines
The table below highlights structural differences among analogs:
Key Observations :
- Solubility : Methoxy groups (3,4-diOMe-phenyl) improve aqueous solubility relative to halogenated derivatives (e.g., 3,5,7-trihalogenated analogs) .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) may enhance binding to electron-rich targets like kinases, whereas methoxy groups favor interactions with hydrophobic pockets.
Solubility and Stability
- Target Compound: Moderate solubility in DCM and acetonitrile due to methoxy groups; stability likely enhanced by the rigid pyrazinone core .
- Carboxylic Acid Derivatives : Higher aqueous solubility (e.g., ) but reduced blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
